molecular formula C12H13NO2 B073217 1H-Indole-3-propanoic acid, 2-methyl- CAS No. 1136-87-4

1H-Indole-3-propanoic acid, 2-methyl-

Cat. No. B073217
CAS RN: 1136-87-4
M. Wt: 203.24 g/mol
InChI Key: MVCHNOBEGHXCDV-UHFFFAOYSA-N
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Description

“1H-Indole-3-propanoic acid, 2-methyl-” is a derivative of indole-3-propanoic acid . It has a molecular formula of C12H13NO2 and a molecular weight of 203.23700 .


Molecular Structure Analysis

The molecular structure of “1H-Indole-3-propanoic acid, 2-methyl-” can be represented by the formula C12H13NO2 . The exact structure can be viewed using specific software .


Chemical Reactions Analysis

The specific chemical reactions involving “1H-Indole-3-propanoic acid, 2-methyl-” are not detailed in the available resources .


Physical And Chemical Properties Analysis

“1H-Indole-3-propanoic acid, 2-methyl-” has a density of 1.253g/cm3 and a boiling point of 423.4ºC at 760mmHg .

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis, particularly in the preparation of amides . It is used in the reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Anti-Inflammatory Applications

2-Arylpropanoic acids, which include this compound, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Antioxidant Properties

The compound has shown strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .

Anticancer Activities

Some derivatives of the compound have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .

Biological Potential of Indole Derivatives

Indole derivatives, including this compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Plant Hormone Production

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Derivatives of indole, including this compound, are of wide interest because of their diverse biological and clinical applications .

Safety And Hazards

Specific safety and hazard information for “1H-Indole-3-propanoic acid, 2-methyl-” was not found in the available resources .

properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHNOBEGHXCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150482
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-propanoic acid, 2-methyl-

CAS RN

1136-87-4
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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